REACTION_CXSMILES
|
CC(O[C:5]1[C:9](=[O:10])[C:7](=[O:8])[C:6]=1[O:11][CH:12]([CH3:14])[CH3:13])C.[Sn:15]([Si](C)(C)C)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>O1CCCC1>[CH3:14][CH:12]([O:11][C:6]1[C:7](=[O:8])[C:9](=[O:10])[C:5]=1[Sn:15]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:16][CH2:17][CH2:18][CH3:19])[CH3:13]
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC1=C(C(=O)C1=O)OC(C)C
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Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)[Si](C)(C)C
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Name
|
|
Quantity
|
154 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
7.69 mL
|
Type
|
catalyst
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on SiO2 with diethyl ether-hexane (10:90)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=C(C(C1=O)=O)[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |